PPDC Exhibits 30-Fold Higher NMDA Receptor Antagonist Potency Compared to Milnacipran with Complete Loss of 5-HT Reuptake Inhibition
The (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide derivative (PPDC, compound 2b) demonstrates a 30-fold increase in NMDA receptor antagonist potency relative to the parent compound milnacipran [(±)-1], while simultaneously exhibiting no detectable inhibitory effect on serotonin (5-HT) reuptake [1]. This stands in marked contrast to milnacipran, which functions as a potent 5-HT reuptake inhibitor in addition to its NMDA antagonist activity [1].
| Evidence Dimension | NMDA receptor antagonist potency (fold increase) |
|---|---|
| Target Compound Data | 30-fold stronger than milnacipran |
| Comparator Or Baseline | Milnacipran [(±)-1], 1× (baseline) |
| Quantified Difference | 30-fold increase in potency |
| Conditions | Functional assays with Xenopus oocytes expressing NMDA receptors and cultured mouse neurons under voltage-clamp conditions |
Why This Matters
For procurement decisions in NMDA receptor research, this data confirms that cyclopropane-based PPDC eliminates confounding serotonergic activity present in milnacipran, enabling clean target engagement studies.
- [1] Shuto, S., Yoshii, K., & Matsuda, A. (2001). (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), a New Class of NMDA-Receptor Antagonist: Molecular Design by a Novel Conformational Restriction Strategy. Japanese Journal of Pharmacology, 85(3), 207-213. View Source
